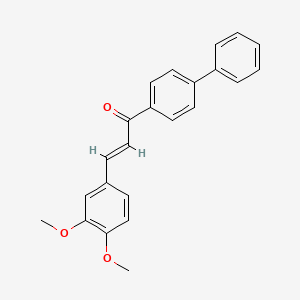
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H20O3 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including methoxy groups that enhance its reactivity and potential therapeutic applications.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 144309-49-9
The compound belongs to the class of chalcones, which are known for their α,β-unsaturated carbonyl systems that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound's interactions can lead to various biological effects including:
- Antioxidant Activity : The compound has been shown to inhibit oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
- Anticancer Properties : Research indicates potential in inducing apoptosis in cancer cells and inhibiting tumor growth.
Antioxidant Activity
Studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to reduce oxidative stress markers in vitro.
| Study | Findings |
|---|---|
| Demonstrated significant free radical scavenging activity. | |
| Inhibition of lipid peroxidation in cellular models. |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. A notable study highlighted its ability to reduce the expression of inflammatory markers in human cell lines.
| Study | Findings |
|---|---|
| Reduced levels of TNF-alpha and IL-6 in treated cells. | |
| Inhibited COX-2 expression in inflammatory models. |
Anticancer Activity
Research has focused on the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation. |
| HeLa | 30 | Cell cycle arrest at G2/M phase. |
Case Studies and Research Findings
- Study on Antioxidant Properties :
-
Anti-inflammatory Mechanism :
- Research indicated that chalcone derivatives could inhibit NF-kB signaling pathways, leading to decreased inflammation markers in macrophage models.
- Anticancer Research :
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOSCWEGSOKNR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













